Odorinol

Overview

Description

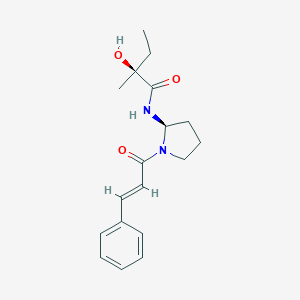

Odorinol is a natural product isolated from the branches and leaves of the plant Aglaia odorata. It is known for its potential antineoplastic activity, which means it can inhibit the initiation and promotion stages of skin cancer . The chemical formula of this compound is C18H24N2O3, and it has a molecular weight of 316.39 g/mol .

Mechanism of Action

Target of Action

Odorinol is a natural product isolated from the branches and leaves of Aglaia odorata . It has potential antineoplastic activity It’s known that this compound can inhibit both the initiation and promotion stages of skin cancer .

Mode of Action

It’s known that this compound has potential antineoplastic activity and can inhibit both the initiation and promotion stages of skin cancer . This suggests that this compound may interact with cellular targets involved in the regulation of cell proliferation and differentiation, thereby inhibiting the development and progression of cancer.

Pharmacokinetics

One study suggests that this compound has an excellent therapeutic profile of druggability , indicating that it may have favorable pharmacokinetic properties that contribute to its bioavailability and therapeutic efficacy.

Result of Action

This compound exhibits potent anti-carcinogenic effects in a two-stage carcinogenesis test of mouse skin . It inhibits both the initiation and promotion stages of skin carcinogenesis . This suggests that this compound may have a significant impact on the molecular and cellular processes involved in the development and progression of cancer.

Biochemical Analysis

Biochemical Properties

Odorinol, as an active constituent, exhibits potent anti-carcinogenic effects . It interacts with various enzymes and proteins during the process of two-stage carcinogenesis .

Cellular Effects

This compound influences cell function by inhibiting both the initiation and promotion stages of two-stage skin carcinogenesis . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions contribute to its anti-carcinogenic properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

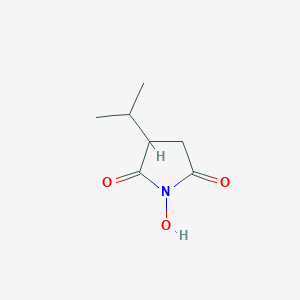

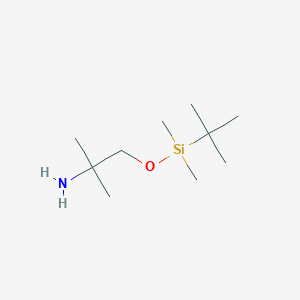

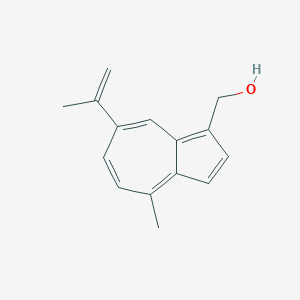

Preparation Methods

Synthetic Routes and Reaction Conditions: Odorinol can be synthesized through various organic reactions. One method involves the reaction of 2-methylisobutylphenol with specific reagents under controlled conditions to produce the desired compound . The detailed synthetic route includes steps such as condensation, cyclization, and purification to obtain pure this compound.

Industrial Production Methods: In an industrial setting, this compound is typically produced by extracting it from the branches and leaves of Aglaia odorata. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Odorinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Odorinol has several scientific research applications, including:

Chemistry: Used as a starting material for synthesizing various organic compounds.

Biology: Studied for its potential antiviral and antibacterial properties.

Medicine: Investigated for its anticancer properties, particularly in inhibiting skin cancer.

Industry: Utilized in the production of perfumes and fragrances due to its aromatic properties.

Comparison with Similar Compounds

Odorine: Another compound isolated from Aglaia odorata with similar antineoplastic properties.

Rocaglamide Derivatives: Compounds with insecticidal activity also isolated from Aglaia odorata.

Syringaresinol: A flavonoid derivative with potential health benefits.

Uniqueness of Odorinol: this compound is unique due to its dual activity in inhibiting both the initiation and promotion stages of carcinogenesis. This makes it a promising candidate for cancer chemoprevention.

Properties

IUPAC Name |

(2S)-2-hydroxy-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-3-18(2,23)17(22)19-15-10-7-13-20(15)16(21)12-11-14-8-5-4-6-9-14/h4-6,8-9,11-12,15,23H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSIVXBCHJDPDR-IHUUNXMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72755-22-7 | |

| Record name | Odorinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072755227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

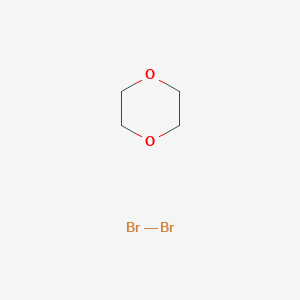

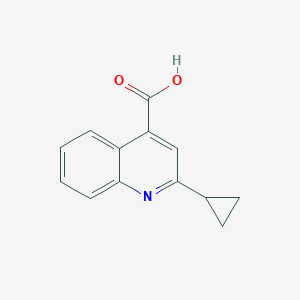

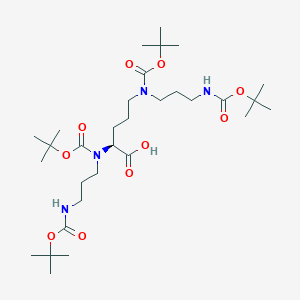

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Odorinol?

A1: this compound, a natural product isolated from Aglaia odorata, demonstrates promising biological activities, particularly in the field of cancer chemoprevention and antiviral therapy. Studies indicate that this compound exhibits potent anti-carcinogenic effects against chemically-induced skin cancer in mice. [, ] Additionally, it has shown strong antiviral activity against Ranikhet disease virus (RVD) in chick embryos. []

Q2: How does this compound exert its anti-carcinogenic effects?

A2: Research suggests that this compound targets both the initiation and promotion stages of two-stage skin carcinogenesis. In models using 7,12-dimethylbenz[a]anthracene (DMBA) or nitric oxide (NO) donors as initiators and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter, this compound effectively inhibited tumor development. [] This dual-action mechanism highlights its potential as a chemopreventive agent.

Q3: What is known about the structure of this compound?

A3: this compound is an aminopyrrolidine-diamide. While its full spectroscopic data requires further collation from the literature, its absolute stereochemistry has been elucidated. [, ] The unique structure of this compound, particularly its diamide group, may be crucial for its biological activity and warrants further investigation.

Q4: Are there any studies investigating the relationship between this compound’s structure and its biological activity?

A4: While detailed structure-activity relationship (SAR) studies for this compound are yet to be fully explored in the provided literature, it is known that this compound and its analog, Odorine, both exhibit similar anti-carcinogenic activity. [] This observation suggests that the shared aminopyrrolidine-diamide core structure might be essential for their biological activities. Further research modifying different substituents on this core could help elucidate the key structural features responsible for this compound’s potent bioactivity.

Q5: What are the implications of this compound's antiviral activity against Ranikhet disease virus?

A5: The antiviral activity of this compound against RVD in chick embryos signifies its potential for broader antiviral applications. [] This finding warrants further investigation into its mechanism of action against RVD and exploration of its efficacy against other viral infections. Understanding its antiviral targets and potential for development into therapeutic agents is crucial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)